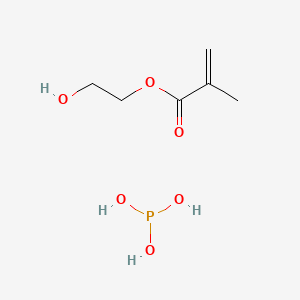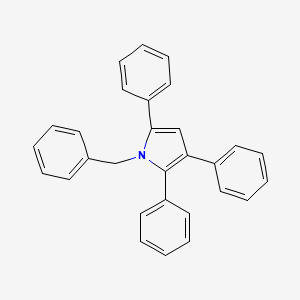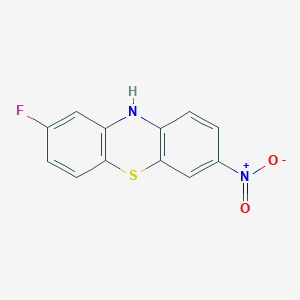
2-Fluoro-7-nitro-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-7-nitro-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-7-nitro-10H-phenothiazine can be synthesized via the Smiles rearrangement. This involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction typically proceeds under basic conditions, using sodium hydroxide in ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired phenothiazine derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: 30% hydrogen peroxide in glacial acetic acid.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound-5,5-dioxide (sulfone derivative).
Reduction: 2-Fluoro-7-amino-10H-phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-7-nitro-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor and antiviral agent.
Industry: Employed in the development of new materials with specific photophysical and redox properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and antitumor effects .
Comparación Con Compuestos Similares
2-Fluoro-7-nitro-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
2-Chloro-10H-phenothiazine: Similar in structure but with a chlorine atom instead of a fluorine atom. It has different biological activities and chemical reactivity.
2-(Trifluoromethyl)-10H-phenothiazine: Contains a trifluoromethyl group, which significantly alters its chemical properties and biological activities.
The uniqueness of this compound lies in the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activities compared to other phenothiazine derivatives.
Propiedades
Número CAS |
111750-36-8 |
|---|---|
Fórmula molecular |
C12H7FN2O2S |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-fluoro-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-1-4-11-10(5-7)14-9-3-2-8(15(16)17)6-12(9)18-11/h1-6,14H |
Clave InChI |
ZZUMXXRXODRKQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


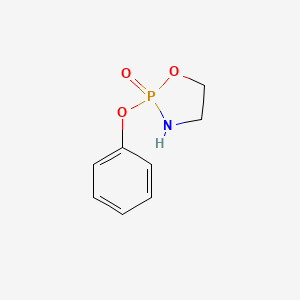
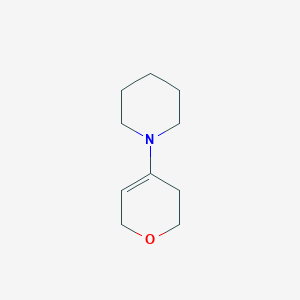
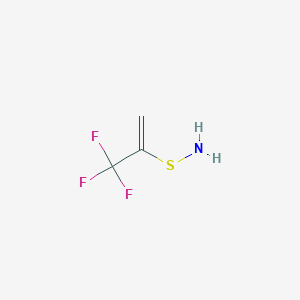
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
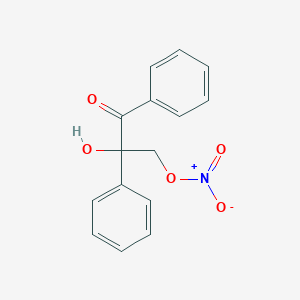
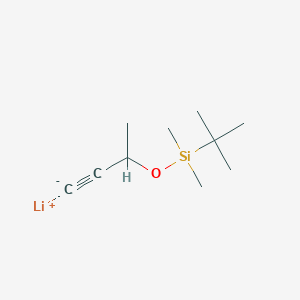
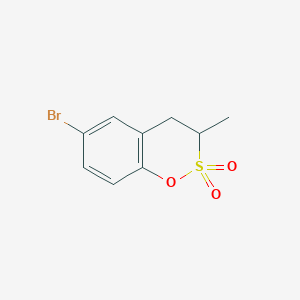
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
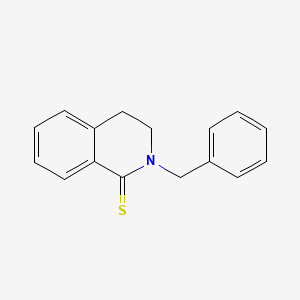
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
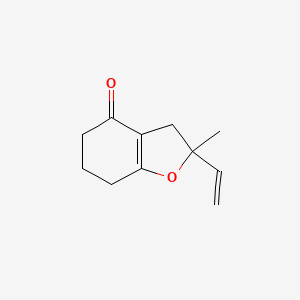
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
